![molecular formula C10H20N2O3 B574733 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine CAS No. 178311-50-7](/img/structure/B574733.png)

1-Boc-3-[(2-hydroxyethyl)amino]-azetidine

Overview

Description

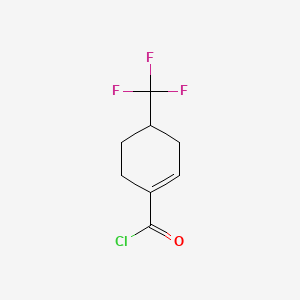

“1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is a chemical compound with the molecular formula C10H20N2O3 . It is also known as tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate . It is used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds like “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” often involves the protection of amino functions. Primary amines can accommodate two such groups, and the conversion to tert-butyl carbamate (Boc) is a common first step . The synthesis of piperazines, which are structurally similar to azetidines, has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 .

Chemical Reactions Analysis

The Boc group in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” can be cleaved by mild acidolysis . This is a key step in many chemical reactions involving this compound. The Boc group is stable under conditions that would deprotect benzyl carbamates, making it a useful protecting group in the synthesis of multifunctional targets .

Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

- Application : 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is used to prepare C-2 hydroxyethyl imidazopyrrolopyridines, which act as JAK1 inhibitors. These compounds have potential in treating autoimmune diseases, inflammatory disorders, and certain cancers .

- Application : Researchers utilize 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine to synthesize Mer kinase inhibitors. These inhibitors hold promise for treating pediatric acute lymphoblastic leukemia (ALL), a challenging malignancy in children .

- Application : The Boc (tert-butoxycarbonyl) protecting group in 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine can be strategically removed in vivo, revealing the active compound. Researchers explore this prodrug approach for targeted drug delivery and controlled release.

- Application : The Boc group in 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine serves as a protecting group during SPPS. It ensures selective coupling of amino acids, allowing efficient peptide assembly .

- Application : 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine possesses a chiral center. Chemists exploit its chirality as a building block for creating enantiomerically pure compounds, such as pharmaceutical intermediates .

- Application : Researchers incorporate 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine into polymer structures. Its functional groups allow for controlled polymerization, leading to novel materials with tailored properties .

JAK1 Inhibitors

Mer Kinase Inhibitors for Pediatric Leukemia

Prodrug Design

Peptide Synthesis

Chiral Building Block

Polymer Chemistry

Safety And Hazards

Future Directions

The use of Boc groups like in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is prevalent in the field of peptide synthesis and is considered one of the most commonly used protective groups for amines . Future research may focus on developing new synthetic methods and exploring further applications of these compounds in medicinal chemistry and drug discovery .

properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWATTIOQGUEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165581 | |

| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-[(2-hydroxyethyl)amino]-azetidine | |

CAS RN |

178311-50-7 | |

| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Nitroanilino)methyl]quinolin-8-ol](/img/structure/B574650.png)

![(1S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-ene-2-carbaldehyde](/img/structure/B574652.png)

![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)

![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)